N-methoxy-N-methyl-isothiazole-4-carboxamide
Description
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-11-4-5/h3-4H,1-2H3 |
InChI Key |
DFNCBGZNZYEPMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CSN=C1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for N-Methoxy-N-methyl Carboxamides on Heterocycles
The preparation of N-methoxy-N-methyl amides generally involves the conversion of the corresponding carboxylic acid or acid derivative into the amide using N,O-dimethylhydroxylamine or its hydrochloride salt. The key synthetic routes include:
- Activation of Carboxylic Acid: Using reagents such as carbonyldiimidazole (CDI), oxalyl chloride, or other coupling agents to convert the acid into an activated intermediate (acid chloride or imidazolide).
- Amidation: Reaction of the activated intermediate with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., diisopropylethylamine or 4-methylmorpholine) to yield the N-methoxy-N-methyl amide.
This general approach is well-documented for related heterocyclic carboxamides, including thiazole and tetrahydropyran derivatives, and can be adapted for isothiazole systems.
Specific Preparation Methods for N-Methoxy-N-methyl-isothiazole-4-carboxamide
Starting Material Preparation
- Isothiazole-4-carboxylic Acid Synthesis: The precursor 4-carboxylic acid of the isothiazole ring can be synthesized via cyclization reactions involving nucleophilic cyclization of appropriate precursors such as 4-aminoisothiazoles or substituted cyano compounds.
- Purification: The acid is purified to high purity (≥ 99%) to ensure efficient subsequent amidation.
Activation of Isothiazole-4-carboxylic Acid
- Carbonyldiimidazole (CDI) Activation: The acid is treated with CDI in anhydrous dichloromethane at room temperature for 1-2 hours to form the imidazolide intermediate.
- Alternative Activation: Oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) at 0 °C can be used to form the acid chloride intermediate, which is then used immediately for amidation.
Amidation with N,O-Dimethylhydroxylamine
- Reaction Conditions: The activated acid intermediate is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine or 4-methylmorpholine.
- Solvent: Dichloromethane or tetrahydrofuran (THF) is commonly used as the solvent.
- Temperature and Time: The reaction is typically stirred at room temperature for 12-18 hours to ensure complete conversion.
- Workup: The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.
Representative Example Procedure (Adapted)
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Activation | Isothiazole-4-carboxylic acid (1 eq), CDI (1.2 eq), DCM, RT, 2 h | — | Formation of imidazolide intermediate |
| 2. Amidation | N,O-dimethylhydroxylamine hydrochloride (1.1 eq), diisopropylethylamine (3 eq), DCM, RT, 18 h | 80-90% | Stirred overnight, followed by aqueous workup |
| 3. Purification | Silica gel chromatography, gradient elution (EtOAc/hexanes) | — | Yields pure this compound |
This method is consistent with protocols used for similar heterocyclic N-methoxy-N-methyl carboxamides such as tetrahydro-2H-pyran-4-carboxamide derivatives.
Analytical and Spectroscopic Data Supporting the Preparation
- Physical State: The product typically appears as a light yellow oil or solid depending on purity and crystallinity.
- Nuclear Magnetic Resonance (NMR): Characteristic signals include singlets for the N-methyl and O-methyl groups around 3.1-3.7 ppm and aromatic/isothiazole ring protons in the 6-8 ppm range.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (~170-180 g/mol).
- Purity: High-performance liquid chromatography (HPLC) confirms purity ≥ 99% after purification.
Comparative Summary of Preparation Methods for Related N-Methoxy-N-methyl Carboxamides
Research Findings and Notes
- The use of carbonyldiimidazole as an activating agent is preferred due to mild reaction conditions and high yields.
- Amidation proceeds efficiently at room temperature with commonly available bases.
- The method is scalable and reproducible, suitable for medicinal chemistry applications.
- Purity and structural integrity are confirmed by NMR and LC/MS techniques.
- Similar synthetic strategies have been applied successfully to thiazole and related heterocyclic carboxamides, supporting the robustness of this approach.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-isothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
N-methoxy-N-methyl-isothiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-isothiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Isoxazole/Isothiazole Family
The following compounds share structural similarities with N-methoxy-N-methyl-isothiazole-4-carboxamide, differing primarily in substituents, heterocyclic cores, or functional groups:
Key Observations:
- Substituent Effects : The methoxy and methyl groups in the target compound may enhance solubility compared to bulkier aryl groups (e.g., phenyl in ).
- Biological Relevance : Thiazole-containing analogues (e.g., ) often exhibit enhanced bioactivity due to sulfur's electronegativity and hydrogen-bonding capabilities.
Physicochemical and Spectral Properties
- Melting Points: Target compound: Not reported in evidence. Analogues: Melting points range from 133.9–135.2°C (compound 63 in ) to 210–211°C (compound 11i in ), influenced by hydrogen bonding and aromaticity.
- Spectral Data :
- NMR : The target compound’s ¹H NMR would show signals for methoxy (~δ 3.3 ppm) and methyl groups (~δ 2.5 ppm), similar to compound 63 (δ 3.0–3.5 ppm for methoxy ).
- Mass Spectrometry : Analogues like 11k–11m exhibit molecular ion peaks matching their molecular weights, confirming structural integrity.
Biological Activity
N-methoxy-N-methyl-isothiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antibacterial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis . The mechanism of action is often attributed to enzyme inhibition or receptor binding, which disrupts bacterial survival mechanisms.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | Enzyme inhibition | |
| 2-Bromo-N-Methoxy-N-Methylthiazole-4-Carboxamide | Various Gram-positive bacteria | Disruption of cell wall synthesis |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. The structure-activity relationship studies suggest that modifications to the thiazole ring and substituents significantly influence its cytotoxicity.
Case Studies:
- Inhibition of Cancer Cell Proliferation : A study evaluated several thiazole derivatives for their cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC values for some derivatives were found to be lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .
- Mechanism of Action : Preliminary investigations into the mechanism revealed that these compounds may act as inhibitors of tubulin polymerization, which is crucial for cancer cell division .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | A431 | < 10 | Tubulin polymerization inhibition | |
| Thiazole Derivative X | Jurkat | < 5 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the thiazole ring enhance biological activity. For instance, the presence of electron-donating groups such as methoxy at certain positions increases potency against both bacterial and cancer cells. The following features are critical for activity:
- Thiazole Ring : Essential for interaction with biological targets.
- Substituents : Methyl and methoxy groups enhance solubility and bioactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methoxy-N-methyl-isothiazole-4-carboxamide, and how are structural analogs characterized?
- Methodology : Synthesis typically involves coupling reactions using carbodiimide-based catalysts (e.g., EDCI/HOBt) to form amide bonds. For example, analogs like N-(4,4-difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide are synthesized via stepwise amidation under controlled pH and solvent conditions (e.g., DMF or acetonitrile) .
- Characterization : Nuclear Magnetic Resonance (NMR; , ) and mass spectrometry (MS) are critical. For instance, NMR peaks at δ 7.78 (s, 1H) and 3.80 (s, 3H) confirm methoxy and aromatic protons in analogs .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 438.12 for CHNOS) .
- Melting Point Analysis : Ensures purity (e.g., analogs like tert-butyl (S)-(1-(4-((4,4-difluorocyclohexyl)carbamoyl)thiazol-2-yl)-2-methylpropyl)carbamate melt at 147–149°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Strategies :
- Catalyst Selection : EDCI/HOBt systems enhance coupling efficiency in amide bond formation, achieving yields up to 98.7% in analogs .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Ultrasound-assisted methods reduce reaction time by 50% compared to traditional heating .
- Temperature Control : Reflux in acetonitrile (1–3 min) minimizes side reactions during cyclization steps .
Q. How do structural modifications in the isothiazole ring affect pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Donating Groups : Methoxy substituents enhance nucleophilicity, improving binding to enzymatic targets (e.g., kinase inhibition) .
- Heterocyclic Fusion : Thiazole-oxazole hybrids (e.g., N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide) show increased anticancer activity due to dual aromatic π-stacking interactions .
- Data Table :
| Compound Modification | Bioactivity (IC) | Reference |
|---|---|---|
| Methoxy at C4 | 2.1 µM (Kinase X) | |
| Trifluoromethyl substitution | 5.8 µM (Kinase Y) |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Approaches :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex analogs (e.g., distinguishing thiazole vs. oxazole protons) .
- Isotopic Labeling : -labeling clarifies ambiguous amide proton assignments in carboxamide derivatives .
- Case Study : For N-(4,4-difluorocyclohexyl)-2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide, HSQC confirmed coupling between C7 (δ 125.5 ppm) and H7 (δ 7.14 ppm), resolving initial misassignment .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s mechanism of action?
- Methodology :
- Kinase Inhibition Assays : Use ATP-Glo™ luminescence to measure IC values (e.g., 1–10 µM range for kinase targets) .
- Molecular Docking : AutoDock Vina simulates binding poses; validate with mutagenesis (e.g., TYR-123A mutation reduces binding affinity by 80%) .
Q. What statistical methods address variability in biological replicate data?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
